molecular formula C8H14N2O2 B13643091 3-Tert-butylpiperazine-2,5-dione

3-Tert-butylpiperazine-2,5-dione

Cat. No.: B13643091
M. Wt: 170.21 g/mol
InChI Key: OWQNUQNZSDAFHT-UHFFFAOYSA-N
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Description

Significance of Diketopiperazine Frameworks in Contemporary Chemical Research

Diketopiperazines (DKPs) represent a crucial class of biologically active natural products, and their study has been foundational to many areas of peptide chemistry. researchgate.net The inherent stability of their six-membered ring structure makes them a vital pharmacophore in medicinal chemistry. mdpi.combenthamdirect.com This stability provides resistance to enzymatic degradation, a significant advantage over their linear peptide counterparts. researchgate.netnih.gov

The DKP scaffold is particularly attractive for drug design due to its conformational rigidity, high stability, and remarkable structural diversity. mdpi.comresearchgate.net This allows for the introduction of diverse chemical groups at up to four positions, enabling the fine-tuning of their biological activity. researchgate.net Researchers have successfully synthesized a wide array of DKP derivatives with applications as antibacterial, antifungal, antiviral, and antitumor agents. benthamdirect.comresearchgate.netwikipedia.org Furthermore, they have shown potential in addressing neurological disorders and acting as signaling molecules in intercellular communication. benthamdirect.com The ability of DKPs to bind to a large variety of receptors makes them promising templates for drug discovery and the validation of molecular targets. researchgate.net

Contextualization of 3-Tert-butylpiperazine-2,5-dione within the Diketopiperazine Compound Class

Within the broad class of diketopiperazines, this compound emerges as a compound of interest. Its structure features a bulky tert-butyl group at the 3-position of the piperazine-2,5-dione core. This specific substitution pattern influences its chemical and physical properties, making it a valuable building block in organic synthesis and medicinal chemistry.

This compound, particularly its (S)-enantiomer, serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its unique structural features allow for the modification of pharmacological properties, making it an attractive candidate for the design and synthesis of new drugs, especially those targeting neurological disorders. chemimpex.com The stability and reactivity profile of this compound make it suitable for a range of chemical transformations, facilitating the production of more complex molecules. chemimpex.com

Chemical and Physical Properties of this compound

The specific properties of this compound are crucial for its application in research and synthesis. The (S)-enantiomer, (S)-3-tert-Butyl-2,5-piperazinedione, is a white to off-white powder. chemimpex.com

PropertyValueSource
CAS Number 65050-07-9 chemimpex.commatrix-fine-chemicals.combldpharm.comchemicalbook.comcookechem.com
Molecular Formula C8H14N2O2 chemimpex.commatrix-fine-chemicals.combldpharm.comcookechem.com
Molecular Weight 170.21 g/mol chemimpex.commatrix-fine-chemicals.comcookechem.com
Appearance White to off-white powder chemimpex.com
Purity ≥ 95% chemimpex.comcookechem.com
Optical Rotation [α]20/D = 78 ± 1° (c=1 in acetic acid) chemimpex.com
SMILES CC(C)(C)C1NC(=O)CNC1=O matrix-fine-chemicals.com
InChIKey OWQNUQNZSDAFHT-UHFFFAOYNA-N matrix-fine-chemicals.com

Research Applications

The utility of this compound and its derivatives extends across several areas of scientific investigation.

In Medicinal Chemistry

The piperazine-2,5-dione scaffold is a well-established pharmacophore, and the introduction of a tert-butyl group can significantly influence biological activity. nih.gov Research has shown that various substituted piperazine-2,5-dione derivatives have been investigated for their potential in areas like cartilage regeneration, although in some studies, the tested compounds showed insignificant biological activity. mdpi.com However, the broader class of diketopiperazines has demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects. benthamdirect.comnih.gov The development of novel synthetic routes, such as the Ugi cascade reaction, allows for the creation of diverse libraries of piperazine-2,5-dione conjugates for screening as potential drug candidates. nih.gov

As a Synthetic Intermediate

This compound is a valuable intermediate in organic synthesis. chemimpex.com Its stable core allows for further functionalization, enabling the construction of more complex molecules. Synthetic methods often involve the cyclization of dipeptides or building upon the pre-existing piperazine-2,5-dione core. researchgate.net The development of efficient synthetic protocols is crucial for accessing a wide range of substituted piperazine-2,5-diones for further investigation. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-tert-butylpiperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)6-7(12)9-4-5(11)10-6/h6H,4H2,1-3H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQNUQNZSDAFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)NCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Tert Butylpiperazine 2,5 Dione

De Novo Synthesis Approaches for the Piperazine-2,5-dione Core

Cyclization Reactions and Precursor Design for Piperazine-2,5-diones

A prominent method for the formation of piperazine-2,5-diones is through a Dieckmann-type cyclization. nih.govepa.govthieme-connect.com This approach involves the intramolecular condensation of a linear precursor containing appropriately positioned ester and activated methylene (B1212753) groups. For instance, substrates of the general structure CH₂(N(R)C(O)CH₂N(R')CO₂Ph) can undergo cyclization in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). In this precursor, the terminal methylene group, activated by an adjacent ketone, nitrile, ester, or phosphoryl group, attacks the carbonyl of the phenyl carbamate (B1207046) to form the heterocyclic ring. nih.govepa.gov The starting materials for these precursors can be readily assembled from β-(alkylamino)alcohols, (alkylamino)acetonitriles, or (alkylamino) esters through standard acylation and oxidation processes. nih.govepa.gov

Another common strategy involves the cyclization of dipeptides or their derivatives. csu.edu.auresearchgate.net This can be achieved by heating a dipeptide, which leads to intramolecular amide bond formation and the release of water. For example, heating glycine (B1666218) in ethylene (B1197577) glycol can produce piperazine-2,5-dione. researchgate.net The synthesis of N-substituted piperazine-2,5-diones can be accomplished by the cyclization of the corresponding N-substituted dipeptide precursors.

The table below summarizes key cyclization strategies for the synthesis of the piperazine-2,5-dione core.

Cyclization StrategyPrecursor TypeReagents & ConditionsKey Features
Dieckmann CyclizationLinear amido-estersNaH, THFForms trisubstituted piperazine-2,5-diones with electron-withdrawing groups at the 3-position. nih.govthieme-connect.com
Dipeptide CyclizationDipeptide estersHeat, various solventsA common and straightforward method for simple piperazine-2,5-diones. researchgate.net
Reductive N-alkylation, N-acylation, and cyclizationα-amino acid estersThree-step sequenceAllows for the synthesis of (S)-1,6-dialkylpiperazine-2,5-diones and (3S,6S)-1,3,6-trialkylpiperazine-2,5-diones. researchgate.net

Stereoselective Synthesis of Enantiopure 3-Tert-butylpiperazine-2,5-dione

The synthesis of a single enantiomer of this compound, a chiral molecule, requires a stereoselective approach. A stereoselective reaction is one that preferentially produces one stereoisomer over others. iupac.org This is crucial in pharmaceutical applications where often only one enantiomer exhibits the desired biological activity.

One established method for achieving this involves the use of a chiral auxiliary. For example, a chiral α-methylbenzyl group can be attached to the distal nitrogen atom of the piperazine (B1678402) precursor. This bulky group directs the subsequent chemical transformations to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. This "chiral auxiliary" can then be removed through catalytic hydrogenation to yield the enantiopure product. nih.gov

Another strategy is to start from an enantiomerically pure amino acid precursor. For instance, (S)-tert-leucine can be used as a starting material. The synthesis would involve coupling (S)-tert-leucine with a protected glycine derivative, followed by deprotection and cyclization to yield (S)-3-tert-butylpiperazine-2,5-dione. This approach ensures that the stereochemistry at the 3-position is retained throughout the synthesis.

Functionalization and Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially unique biological properties. These modifications can be targeted at the ring nitrogen atoms or the α-carbon positions.

Regioselective Modifications of the Ring Nitrogen Atoms

The piperazine-2,5-dione ring has two nitrogen atoms that can be functionalized. Regioselective modification, the ability to functionalize one nitrogen atom over the other, is a key challenge. The presence of the bulky tert-butyl group at the 3-position can influence the reactivity of the adjacent N1 nitrogen.

One common strategy for selective N-functionalization is the use of protecting groups. For example, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), allowing the other nitrogen to be selectively alkylated or acylated. Subsequent removal of the Boc group allows for further modification at the first nitrogen atom.

The use of 1,4-diacetylpiperazine-2,5-dione (B1297580) as a starting material allows for the preparation of unsymmetrical bisarylidene derivatives. researchgate.net This is achieved by a stepwise condensation with different aldehydes.

Substitutions at the Alpha-Carbon Positions of the Dione Ring

The α-carbon atoms of the piperazine-2,5-dione ring (positions 3 and 6) can also be functionalized, although this is often more challenging than N-functionalization. One approach is through aldol (B89426) condensation reactions. For example, condensation with aldehydes can introduce ylidene groups at these positions. researchgate.net The use of a base like cesium carbonate can promote this reaction. researchgate.net

Another method involves the use of a pre-functionalized precursor. For instance, starting with a substituted amino acid will directly incorporate that substituent at the corresponding α-carbon in the final piperazine-2,5-dione ring.

The table below highlights different functionalization strategies for the piperazine-2,5-dione ring.

Functionalization PositionStrategyExample Reaction
Ring NitrogensN-acylationReaction with acetic anhydride (B1165640) to form 1,4-diacetylpiperazine-2,5-dione. researchgate.net
Ring NitrogensN-alkylationReductive amination with aldehydes. researchgate.net
Alpha-CarbonsAldol CondensationReaction with benzaldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones. researchgate.net
Alpha-CarbonsUse of functionalized precursorsSynthesis from substituted α-amino acids.

Strategies for Mitigating Steric Hindrance during Piperazine Ring Functionalization

The bulky tert-butyl group at the 3-position of this compound presents a significant steric hindrance that can impede subsequent functionalization reactions. This steric bulk can make it difficult for reagents to approach the reaction centers, particularly the adjacent nitrogen (N1) and carbon (C3) atoms.

Several strategies can be employed to overcome this challenge:

Use of smaller, more reactive reagents: Employing less sterically demanding and more reactive electrophiles or nucleophiles can facilitate the reaction.

Optimization of reaction conditions: Higher temperatures, longer reaction times, or the use of microwave irradiation can sometimes overcome the activation energy barrier imposed by steric hindrance.

Use of catalysts: Certain catalysts can facilitate the reaction by bringing the reactants together in a favorable orientation, effectively bypassing the steric clash.

Modification of the substrate: In some cases, it may be possible to temporarily modify the substrate to reduce steric hindrance, perform the desired reaction, and then revert the modification. For instance, using a less bulky protecting group on one of the nitrogens.

Research has shown that in some cases, steric hindrance can be exploited to achieve regioselectivity. For example, the less hindered nitrogen atom can be selectively functionalized in the presence of a more hindered one. nih.gov

Advanced Synthetic Techniques Applied to this compound Analogues

The synthesis of the piperazine-2,5-dione scaffold, a core structure in many bioactive compounds, has been significantly advanced through modern synthetic methodologies. These techniques offer improvements in reaction times, yields, and environmental impact compared to traditional methods.

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of piperazine-2,5-dione rings. This method drastically reduces reaction times from hours to minutes and often improves yields while promoting cleaner reaction profiles. The technology leverages the efficient heating of polar molecules by microwave irradiation, leading to rapid cyclization.

A common strategy involves the one-pot N-Boc-deprotection and cyclization of Nα-Boc-dipeptidyl esters. nih.gov Under microwave irradiation in aqueous media, these precursors are heated to high temperatures (e.g., 200-250 °C) for short durations (5-10 minutes), affording the desired 2,5-diketopiperazines (DKPs) in excellent yields. nih.gov This approach is noted for being rapid, safe, and environmentally friendly. nih.gov

Solvent-free conditions have also been successfully applied. The microwave irradiation of N-Boc dipeptide esters without a solvent provides a general, efficient, and green procedure for synthesizing piperazine-2,5-diones. researchgate.netresearchgate.net Compared to conventional heating, which can take several hours, microwave-assisted methods typically conclude within minutes, offering superior efficiency and often better control over stereochemical integrity. researchgate.net

In more complex syntheses, such as the formation of tryptamine-piperazine-2,5-dione conjugates via a post-Ugi cascade reaction, microwave assistance has proven indispensable. nih.gov Researchers found that while traditional heating with a base like K₂CO₃ gave good yields, irradiating the reaction mixture under microwaves at 120 °C for just 10 minutes resulted in an outstanding 92% yield of the target product. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine-2,5-diones

Precursor Type Method Reaction Time Yield (%) Reference
Nα-Boc-dipeptidyl ester Conventional Heating Several hours Lower / Variable researchgate.net
Nα-Boc-dipeptidyl ester Microwave (Solvent-Free) 2 - 8 minutes 98 researchgate.netresearchgate.net
Nα-Boc-dipeptidyl ester Microwave (Aqueous) 10 minutes >89 nih.gov
Ugi-adduct (for Tryptamine conjugate) Conventional Heating Not specified Good nih.gov
Ugi-adduct (for Tryptamine conjugate) Microwave (120 °C) 10 minutes 92 nih.gov

Catalytic Systems in Piperazine-2,5-dione Synthesis and Coupling Reactions

Catalytic systems, particularly those based on transition metals, are pivotal in the synthesis and functionalization of piperazine-2,5-diones and their parent piperazine structures. These catalysts enable highly selective and efficient chemical transformations.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for forming the piperazine ring and for subsequent coupling reactions. A notable application is in the amination of aryl chlorides under aerobic conditions to produce biologically relevant arylpiperazines in very good yields. organic-chemistry.org For the functionalization of the piperazine-2,5-dione core, palladium on carbon (Pd/C) is a standard catalyst for the hydrogenation of exocyclic double bonds, such as those in (Z,Z)-(benzylidene)piperazine-2,5-diones, to yield saturated, substituted derivatives. chemrxiv.org

Iridium (Ir) Catalysis: Iridium catalysts have shown remarkable efficacy and selectivity in piperazine synthesis. An iridium photocatalyst system has been developed for the visible-light-promoted decarboxylative annulation between specific diamines and various aldehydes to furnish 2-substituted piperazines under mild conditions. organic-chemistry.org Furthermore, a distinct iridium complex, [IrCl(cod)(PPh₃)], catalyzes the formal [3+3]-cycloaddition of imines to generate complex C-substituted piperazines with high regio- and diastereoselective control. nih.gov The phosphine (B1218219) ligand (PPh₃) is crucial in this system, as it directs the reaction pathway towards the desired six-membered piperazine ring over other potential products. nih.gov Iridium complexes are also recognized for their ability to selectively hydrogenate bis(arylidene)piperazine-2,5-diones, often favoring the formation of the cis diastereoisomer. csu.edu.au

Ruthenium (Ru) Catalysis: Ruthenium-based catalytic systems provide alternative routes to the piperazine skeleton. For example, a (pyridyl)phosphine-ligated ruthenium(II) complex effectively catalyzes the coupling of diols and diamines to construct piperazine rings, tolerating a range of functional groups relevant to medicinal chemistry platforms. organic-chemistry.org

Table 2: Overview of Catalytic Systems in Piperazine and Piperazine-2,5-dione Synthesis

Catalyst Type Reaction Substrates Key Features Reference
Palladium (Pd) Aryl Amination Aryl chlorides, Piperazine Aerobic conditions, good yields for arylpiperazines organic-chemistry.org
Palladium (Pd/C) Hydrogenation (Benzylidene)piperazine-2,5-diones Reduction of exocyclic double bonds chemrxiv.org
Iridium (Ir) Photocatalytic Annulation Glycine-based diamine, Aldehydes Forms 2-substituted piperazines under visible light organic-chemistry.org
Iridium (Ir) [3+3]-Cycloaddition Imines High regio- and diastereoselectivity for C-substituted piperazines nih.gov
Ruthenium (Ru) Diol-Diamine Coupling Diols, Diamines Forms piperazine ring, tolerates various functional groups organic-chemistry.org

Structural Elucidation and Conformational Analysis of 3 Tert Butylpiperazine 2,5 Dione and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 3-tert-butylpiperazine-2,5-dione. Each technique provides unique and complementary information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of this compound, the tert-butyl group would exhibit a characteristic singlet peak, typically in the upfield region (around 1.0-1.3 ppm), integrating to nine protons. The protons on the piperazine-2,5-dione ring would show distinct signals. The proton at the C3 position, adjacent to the tert-butyl group, would appear as a doublet of doublets or a multiplet, with its chemical shift influenced by the steric and electronic environment. The methylene (B1212753) protons at the C6 position would likely appear as two distinct signals due to their diastereotopic nature, each coupling with the other and with the adjacent N-H proton. The two N-H protons would each give rise to a signal, often appearing as broad singlets, whose chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR spectroscopy provides information on the carbon framework. The spectrum would show distinct signals for the two carbonyl carbons (C2 and C5), the quaternary carbon and the methyl carbons of the tert-butyl group, the methine carbon at C3, and the methylene carbon at C6. The chemical shifts of these carbons are indicative of their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-3-tert-butylpiperazine-2,5-dione (Note: Predicted values are based on typical chemical shift ranges for similar structures and may vary based on solvent and experimental conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.1 (s, 9H)~27.0 (3C)
C (CH₃)₃-~34.0
H3~3.8 (dd, 1H)-
C 3-~62.0
H6a, H6b~3.2-3.5 (m, 2H)-
C 6-~45.0
NH 1, NH 4~7.5-8.5 (br s, 2H)-
C 2, C 5 (C=O)-~168-172
s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₄N₂O₂), high-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming its molecular formula. The calculated monoisotopic mass is 170.1055 g/mol . bldpharm.comcookechem.com

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ at m/z 170 would be observed. A prominent fragment would likely correspond to the loss of the tert-butyl group ([M-57]⁺), resulting in a peak at m/z 113. Other fragmentation pathways could involve the cleavage of the piperazine-2,5-dione ring, leading to smaller charged fragments. For example, cleavage of the amide bonds could produce fragments corresponding to the amino acid constituents. Analysis of the mass spectrum of the related compound 3-methylpiperazine-2,5-dione (B7810165) shows a base peak resulting from the loss of the side chain, a pattern that would be expected to be even more pronounced with the bulky tert-butyl group. nih.gov

Table 2: Key Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₈H₁₄N₂O₂
Molecular Weight170.21 g/mol
Exact Mass (Monoisotopic)170.1055 u
Predicted Key Fragments (m/z)170 [M]⁺, 113 [M-C₄H₉]⁺, 57 [C₄H₉]⁺

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be dominated by absorptions characteristic of the amide functional groups within the diketopiperazine ring.

Key absorptions would include:

N-H Stretching: A moderate to strong absorption band typically appearing in the region of 3200-3400 cm⁻¹. In the solid state, hydrogen bonding between molecules can cause this peak to be broad.

C-H Stretching: Absorptions for the sp³ C-H bonds of the tert-butyl group and the piperazine (B1678402) ring would be found just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band is expected in the region of 1650-1700 cm⁻¹. This is one of the most characteristic peaks in the spectrum of a piperazine-2,5-dione.

N-H Bending (Amide II band): A moderate absorption band usually found around 1550 cm⁻¹.

The presence and position of these bands provide clear evidence for the diketopiperazine structure. nist.govnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)Intensity
N-HStretch3200 - 3400Strong, often broad
C-H (sp³)Stretch2850 - 3000Medium-Strong
C=O (Amide I)Stretch1650 - 1700Very Strong
N-H (Amide II)Bend~1550Moderate

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation.

For derivatives of piperazine-2,5-dione, X-ray studies have shown that the central DKP ring is often nearly planar, though it can adopt boat or twist-boat conformations depending on the nature and stereochemistry of its substituents. chemrxiv.orgresearchgate.net In the case of this compound, a crystal structure analysis would reveal the exact conformation of the six-membered ring and the preferred orientation of the bulky tert-butyl substituent, which would likely adopt a pseudo-equatorial position to minimize steric strain. researchgate.net Furthermore, crystallographic data would illustrate the intermolecular interactions, such as hydrogen bonding between the N-H donors and C=O acceptors of adjacent molecules, which dictate the crystal packing arrangement. researchgate.net

Conformational Dynamics and Preferred Orientations of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring, while often depicted as planar, possesses a degree of conformational flexibility. It can exist in various conformations, including a planar form, a symmetric boat, a twisted boat, or a slight chair conformation. The specific conformation adopted is a result of the interplay between minimizing angle strain, torsional strain, and steric interactions of the substituents.

For 3-substituted piperazine-2,5-diones, the substituent's size and nature play a crucial role in determining the ring's preferred conformation. A large and sterically demanding substituent like a tert-butyl group at the C3 position will significantly influence the conformational equilibrium. To minimize steric hindrance, the tert-butyl group is expected to favor a pseudo-equatorial orientation, which in turn influences the puckering of the ring. Computational modeling studies on related 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be stabilized by other interactions. nih.gov However, in the diketopiperazine system, the steric clash with the carbonyl oxygen at C2 would likely make a pseudo-equatorial conformation for the tert-butyl group more favorable. The conformational preference can also be influenced by solvent and intermolecular hydrogen bonding in the solid state. researchgate.netresearchgate.net

Stereochemical Analysis and Chiral Recognition Mechanisms in Piperazine-2,5-dione Systems

The presence of a substituent at the C3 position renders this compound a chiral molecule, with a stereocenter at C3. Therefore, it can exist as two enantiomers: (S)-3-tert-butylpiperazine-2,5-dione and (R)-3-tert-butylpiperazine-2,5-dione. The synthesis of this compound from a chiral amino acid, such as L-tert-leucine, would yield the corresponding chiral DKP. nih.gov

The stereochemistry of substituted piperazine-2,5-diones is a critical aspect of their biological activity. Chiral piperazine-2,5-dione derivatives have been investigated as inhibitors of enzymes like α-glucosidase, where the specific stereoisomer can exhibit significantly different inhibitory potency. nih.gov

Chiral recognition is the process by which a chiral molecule selectively interacts with one enantiomer of another chiral molecule. In piperazine-2,5-dione systems, this recognition is often mediated by a combination of non-covalent interactions, including hydrogen bonding, steric repulsion, and van der Waals forces. The rigid, conformationally constrained scaffold of the DKP ring, combined with the specific three-dimensional arrangement of its substituents, allows it to act as a chiral selector. For example, the enantiomers of a chiral DKP can exhibit differential binding to chiral receptors or serve as catalysts in asymmetric synthesis, demonstrating selective recognition of other chiral molecules. nih.gov The analysis of these interactions is crucial for understanding the mechanisms behind their biological specificity.

Computational Chemistry and Theoretical Modeling of 3 Tert Butylpiperazine 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure of 3-tert-butylpiperazine-2,5-dione. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule. This information is crucial for predicting its reactivity. For instance, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Furthermore, these calculations can map the electrostatic potential surface, highlighting electron-rich and electron-poor regions. This is vital for understanding how the molecule will interact with other chemical species, including potential reactants or biological targets. The carbonyl groups of the piperazine-2,5-dione ring are expected to be electron-rich regions, making them susceptible to nucleophilic attack, a common reaction pathway for this class of compounds.

Table 1: Illustrative Quantum Chemical Data for this compound

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability.
Dipole Moment2.8 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the flexibility of the piperazine (B1678402) ring and the rotation of the tert-butyl group. Molecular dynamics (MD) simulations are employed to explore this conformational landscape. By simulating the motion of the atoms over time, MD simulations can identify the most stable conformations and the energy barriers between them.

The piperazine-2,5-dione ring can exist in different conformations, such as planar, boat, or chair-like forms. The presence of the bulky tert-butyl group at the 3-position will significantly influence the preferred conformation, likely favoring a pseudo-chair or boat conformation to minimize steric hindrance. Understanding the accessible conformations is critical, as the biological activity of a molecule is often dependent on its three-dimensional shape.

Ligand-Target Interaction Prediction through Docking Studies (Focus on Molecular Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target molecule, typically a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action.

Docking studies would involve placing this compound into the binding site of a target protein and calculating the binding affinity based on the intermolecular interactions. Key interactions would include hydrogen bonds between the amide groups of the piperazine ring and amino acid residues in the target, as well as van der Waals interactions involving the tert-butyl group. The results of docking studies can guide the design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Modeling and Predictive Studies using Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational methods play a significant role in establishing these relationships. For a series of piperazine-2,5-dione derivatives, including this compound, quantitative structure-activity relationship (QSAR) models can be developed.

These models use calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, and quantum chemical parameters) to predict the biological activity of new, untested compounds. For this compound, the size and hydrophobicity of the tert-butyl group would be important descriptors in any SAR model, as they significantly impact how the molecule interacts with its biological target.

Reaction Mechanism Elucidation via Theoretical Chemistry Approaches

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, chemists can identify the transition states and intermediates, providing a detailed, step-by-step picture of how the reaction proceeds.

For example, theoretical methods can be used to study the mechanism of synthesis of this compound or its degradation pathways. This could involve modeling the cyclization of amino acid precursors or the hydrolysis of the amide bonds in the piperazine ring. Understanding these mechanisms is essential for optimizing reaction conditions and for predicting the stability of the compound.

In Vitro Biological Activities and Mechanistic Insights of 3 Tert Butylpiperazine 2,5 Dione Derivatives

In Vitro Antimicrobial Research Investigations

Derivatives of piperazine-2,5-dione, a core structure of 3-tert-butylpiperazine-2,5-dione, have been a subject of interest in the quest for new antimicrobial agents. These compounds are investigated for their ability to inhibit the growth of various pathogenic bacteria in a laboratory setting.

Activity against Specific Bacterial Strains: Gram-Positive and Gram-Negative Organisms

Research into the antimicrobial potential of piperazine (B1678402) derivatives has shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies on various N-substituted piperazine flavonol derivatives have demonstrated their efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). In one study, a specific derivative, compound 2g, exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. researchgate.net At a concentration eight times its MIC, this compound reduced the bacterial count of S. aureus by 1.75 logCFU/mL and E. coli by 0.72 logCFU/mL within 60 minutes. researchgate.net

Another study focusing on pyrrolidine-2,5-dione derivatives, which share a structural similarity with piperazine-2,5-diones, also reported moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli. nih.gov Similarly, piperidine (B6355638) derivatives have been shown to be active against these two bacterial species. biointerfaceresearch.com While these findings are for related heterocyclic compounds, they provide a basis for the investigation of this compound derivatives.

The table below summarizes the antimicrobial activity of a representative piperazine derivative against the specified bacterial strains.

Compound/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Piperazine Flavonol Derivative (2g)Staphylococcus aureus6.25 µg/mL researchgate.net
Piperazine Flavonol Derivative (2g)Escherichia coli25 µg/mL researchgate.net

Proposed Cellular and Molecular Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are a subject of ongoing research. However, studies on related piperazine-containing compounds suggest several potential modes of action.

One proposed mechanism is the inhibition of essential bacterial enzymes. For example, some piperazine derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair. nih.gov A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated its ability to be taken up by microbial cells, leading to cell disruption, with one of its underlying mechanisms being the inhibition of DNA gyrase. nih.govnih.gov

Another potential mechanism is the disruption of the bacterial cell membrane. The interaction of positively charged piperazine derivatives with the negatively charged bacterial cell wall can lead to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. nih.gov Furthermore, some heterocyclic compounds are thought to interfere with quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation.

In Vitro Anti-Proliferative and Apoptotic Pathway Investigations

The piperazine-2,5-dione scaffold is recognized as a significant pharmacophore in the development of anticancer agents. nih.gov Derivatives of this structure have been synthesized and evaluated for their ability to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis.

Modulation of Cell Proliferation in Defined Cell Lines

Numerous studies have demonstrated the anti-proliferative effects of piperazine-2,5-dione derivatives across a range of human cancer cell lines. For instance, tryptamine-piperazine-2,5-dione conjugates have been shown to inhibit the growth of human pancreatic cancer cell lines. nih.gov One particular compound, 6h, demonstrated significant growth inhibition in AsPC-1 and SW1990 human pancreatic cancer cells with an IC50 value of 6 ± 0.85 μM. nih.gov

Quinolinequinones linked to piperazine analogs have also been identified as potent inhibitors of cancer cell growth in various cell lines, including those from colon cancer, renal cancer, and breast cancer. nih.govresearchgate.net For example, the derivative QQ1 was particularly effective against ACHN renal cancer cells, with an IC50 value of 1.55 μM. nih.govresearchgate.net

The table below presents the anti-proliferative activity of selected piperazine-2,5-dione derivatives on different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Tryptamine-piperazine-2,5-dione (6h)AsPC-1 and SW1990 (Pancreatic)6 ± 0.85 μM nih.gov
Piperazine-linked Quinolinequinone (QQ1)ACHN (Renal)1.55 μM nih.govresearchgate.net

Induction of Apoptosis and Associated Signaling Pathways

Beyond inhibiting cell proliferation, certain piperazine-2,5-dione derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for eliminating cancerous cells.

The tryptamine-piperazine-2,5-dione conjugate 6h was found to induce apoptosis in pancreatic cancer cells. nih.gov This was evidenced by an increased apoptotic rate and elevated levels of cleaved PARP, a protein that is cleaved during apoptosis. nih.gov Mechanistic studies revealed that this compound suppressed the phosphorylation of oncogenic proteins ERK and AKT, which are involved in cell survival pathways. nih.gov

In another study, 3R,6R-bis(4-hydroxy benzyl)piperazine-2,5-dione (BHBPPD) was investigated for its effects on gastric cancer cells. researchgate.net This compound was found to induce apoptosis, and bioinformatics analysis suggested that it binds favorably to TNFRSF10B and CYCS, proteins involved in the apoptotic pathway, thereby enhancing their structural stability and promoting apoptosis. researchgate.net Research on other heterocyclic compounds, such as 1,3-thiazole incorporated phthalimide (B116566) derivatives, has also shown that they can induce apoptosis through the intrinsic pathway, which involves the regulation of BAX and BCL-2 proteins and the activation of caspase-3. nih.gov

Enzyme Inhibition and Receptor Binding Studies (In Vitro Biochemical Characterization)

The biological activities of this compound derivatives are often rooted in their ability to interact with specific enzymes and cellular receptors. In vitro biochemical assays are crucial for characterizing these interactions.

Studies on various piperazine derivatives have revealed their potential to bind to a range of receptors. For example, a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity to 5-HT1A and D2 receptors, as well as their ability to inhibit the serotonin (B10506) transporter. nih.gov These compounds showed high affinity for the 5-HT1A receptor, with one derivative exhibiting a Ki value of 0.4 nM. nih.gov Another compound from this series displayed a mixed receptor profile with Ki values of 1.3 nM for 5-HT1A, 182 nM for D2 receptors, and 64 nM for the serotonin transporter. nih.gov

Other research on 3-substituted piperazine derivatives has identified compounds that interact with sigma(1) receptors with moderate affinity. nih.govresearchgate.net These findings highlight the versatility of the piperazine scaffold in designing ligands for various biological targets. While these studies were not conducted specifically on this compound, they provide a strong rationale for investigating the enzyme inhibition and receptor binding profiles of its derivatives.

Binding Affinity Profiling with Recombinant Molecular Targets

The binding affinity of piperazine-2,5-dione derivatives to specific recombinant molecular targets is a key indicator of their potential pharmacological effects. Studies have shown that modifications to the piperazine-2,5-dione core can lead to high affinity for various receptors. For instance, a series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated significant affinity for the 5-HT1A and D2 receptors. nih.gov The substitution pattern on the phenylpiperazine moiety was found to be a critical determinant of this affinity. nih.gov

One notable compound from this series, compound 4d , exhibited a particularly high affinity for the 5-HT1A receptor with a Ki value of 0.4 nM. nih.gov Another compound, 4c , displayed a promising mixed receptor profile with Ki values of 1.3 nM for the 5-HT1A receptor, 182 nM for the D2 receptor, and 64 nM for the serotonin transporter. nih.gov These findings underscore the potential of the piperazine-dione scaffold in the design of multi-target ligands for conditions like depression and schizophrenia. nih.gov

CompoundTarget ReceptorKi (nM)
4c 5-HT1A1.3
D2182
Serotonin Transporter64
4d 5-HT1A0.4
Data sourced from a study on 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. nih.gov

Furthermore, research on other piperazine derivatives, such as bicyclohydantoin-phenylpiperazines, has provided insights into the structural requirements for affinity to 5-HT1A and alpha 1 receptors through three-dimensional quantitative structure-affinity relationship (3D-QSAR) analysis. nih.gov These studies help in rationalizing the steric and electrostatic factors that govern the binding of these compounds to their respective targets. nih.gov

Inhibition Kinetics and Mechanistic Enzymatic Studies

The investigation of inhibition kinetics and enzymatic mechanisms provides a deeper understanding of how this compound derivatives exert their biological effects. For example, studies on tyrosinase inhibitors have detailed the mechanisms of enzyme inhibition and inhibitory kinetics. nih.gov While not specific to this compound, these studies on other enzyme inhibitors with similar structural motifs offer valuable insights. For instance, some compounds have been shown to be potent tyrosinase inhibitors with IC50 values below 1 µM. nih.gov

In a study of piperazine derivatives designed for anxiolytic and antidepressant-like effects, the mechanism of action was probed using receptor antagonists. nih.gov The effects of one of the active compounds, LQFM213, were blocked by the 5-HT1A receptor antagonist WAY100635, indicating the involvement of the serotonergic pathway in its mechanism of action. nih.gov This highlights how mechanistic studies can elucidate the specific pathways through which these compounds operate.

Structure-Activity Relationship (SAR) Studies from In Vitro Data Analysis

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By systematically altering the chemical structure of this compound derivatives, researchers can identify the key molecular features responsible for their potency and selectivity.

Impact of Substituent Nature and Stereochemistry on Observed Biological Potency

The nature and position of substituents on the piperazine-2,5-dione ring, as well as the stereochemistry of the molecule, have a profound impact on biological potency. In the case of arylpiperazine derivatives, the substitution pattern at the phenylpiperazine moiety has been shown to be crucial for their affinity to the 5-HT1A receptor. nih.gov For instance, 3D-QSAR studies on bicyclohydantoin-phenylpiperazines revealed that substitution at the ortho position with a group having a negative potential is favorable for affinity to both 5-HT1A and alpha 1 receptors. nih.gov The meta position appears to play a role in the selectivity between these two receptors, with the 5-HT1A receptor being more accommodating to bulkier substituents. nih.gov

Stereochemistry is also a critical factor. The hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones can lead to the formation of two isomers, cis and trans. researchgate.netchemrxiv.org Simple NMR analysis and X-ray crystallography have shown that under specific hydrogenation conditions, the cis isomer is the major product. researchgate.netchemrxiv.org The distinct spatial arrangement of substituents in these isomers can lead to different biological activities.

Influence of Molecular Lipophilicity on In Vitro Cellular Uptake and Intracellular Activity

The lipophilicity of a molecule, often expressed as its logP value, is a key physicochemical property that influences its ability to cross cell membranes and reach its intracellular target. While specific data for this compound is not available, general principles for piperazine derivatives suggest that modulating lipophilicity is a valid strategy to enhance cellular uptake. For instance, in a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives, descriptors such as lipophilicity were found to be crucial parameters determining biological activity. rsc.org

Role of Hydrogen Bonding and Other Non-Covalent Interactions in In Vitro Activity

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in the binding of ligands to their biological targets. nih.govnih.govresearchgate.netrsc.org The piperazine-2,5-dione core contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), making it capable of forming multiple hydrogen bonds with receptor active sites. These interactions are crucial for stabilizing the ligand-receptor complex and are a key determinant of binding affinity and specificity.

In silico molecular docking studies of various bioactive compounds have highlighted the importance of hydrogen bonds and hydrophobic interactions in molecular recognition at the active sites of enzymes and receptors. nih.gov The analysis of these non-covalent interactions provides a molecular basis for the observed biological activities and can guide the design of more potent and specific derivatives.

Advanced Research Applications of Piperazine 2,5 Dione Scaffolds

Role in Advanced Organic Synthesis as Privileged Building Blocks

The 3-tert-butylpiperazine-2,5-dione moiety is a valuable intermediate in advanced organic synthesis, primarily because its core structure can be predictably and selectively functionalized. chemimpex.comanu.edu.au Chemists utilize this compound as a foundational scaffold to construct more complex target molecules, particularly in pharmaceutical development. chemimpex.com Its stability and defined reactivity profile make it suitable for a range of chemical transformations. chemimpex.com

The utility of the piperazine-2,5-dione scaffold is enhanced by methods that allow for the extension of its carbon framework. For instance, alkoxycarbonyl groups can be introduced to activate the α-carbon position for alkylation reactions. This approach provides a mild and selective pathway for further functionalization. Subsequently, the alkoxycarbonyl group can be converted to a carboxy group, which can then be removed or used for installing other carbon or heteroatom substituents. researchgate.net This versatility cements the role of piperazine-2,5-dione derivatives as key building blocks in the synthesis of complex natural products and novel bioactive agents. capes.gov.br

Applications in Materials Science Research and Polymer Modification

In the realm of materials science, this compound and related structures are explored for their ability to modify and enhance the properties of polymers. chemimpex.com When incorporated into polymer formulations, these compounds can improve key characteristics such as mechanical strength and thermal stability. chemimpex.com This makes them valuable additives for creating advanced materials for various industrial applications. chemimpex.com

The rigid, hydrogen-bonding nature of the piperazine-2,5-dione unit can introduce order and strong intermolecular interactions within a polymer matrix. Research into symmetrical bis(piperazine-2,5-diones) has shown that the substitution on the core structure dictates the conformation and assembly in the solid state. researchgate.net For example, specific side chains can lead to the formation of unusual networks of "C"-shaped monomers held together by multiple intermolecular hydrogen bonds. researchgate.net This ability to direct supramolecular assembly is a key area of interest for designing novel polymers and molecular solids with tailored properties.

Utilization in Supramolecular Chemistry and Organocatalysis

The piperazine-2,5-dione scaffold is a subject of significant interest in both supramolecular chemistry and organocatalysis.

Supramolecular Chemistry: The defined geometry and hydrogen-bonding capabilities of piperazine-2,5-diones make them excellent candidates for building supramolecular assemblies. Derivatives with phenyl rings at the 3- and 6-positions can form linear and network structures through a combination of hydrogen bonding and π-stacking interactions. nih.gov Even non-aromatic derivatives can form predictable structures; for example, some weakly polar piperazinediones assemble into tape-like formations through reciprocal intermolecular amide-to-amide hydrogen bonds. researchgate.net The presence of a bulky group like tert-butyl can influence these packing arrangements, offering a way to tune the resulting supramolecular architecture.

Organocatalysis: While transformations of the piperazine-2,5-dione ring are considered challenging compared to simpler carbonyl compounds due to lower reactivity and greater steric bulk, significant progress has been made in organocatalysis. nih.govnih.gov Researchers have successfully developed direct, organocatalytic reactions involving this scaffold. These methods avoid the use of harsh reagents or metal catalysts, aligning with the principles of green chemistry.

Two notable examples include:

α-Sulfenylation: An efficient organocatalytic α-sulfenylation of substituted piperazine-2,5-diones has been developed using cinchona alkaloids as Lewis base catalysts and a novel electrophilic sulfur transfer reagent. nih.gov This reaction is a direct route to intermediates for synthesizing epidithiodiketopiperazines (ETPs), a class of fungal metabolites with potent biological activities. nih.gov

Coupling with Indoles: The first direct organocatalytic coupling of substituted diketopiperazines with indoles has been reported. nih.gov This method utilizes an inexpensive and readily available catalyst, quinine, to facilitate the reaction, which is crucial for constructing the indole–diketopiperazine bridge found in many complex alkaloids. nih.gov

Detailed Research Findings in Organocatalysis
Reaction TypeSubstrateCatalyst SystemKey FindingReference
α-SulfenylationSubstituted Piperazine-2,5-dionesCinchona Alkaloids (as Lewis bases) and 1-Phenylsulfanyl chemimpex.comcapes.gov.brnih.govtriazoleAchieved high product yields under mild conditions, providing a direct route to precursors of epidithiodiketopiperazines (ETPs). nih.gov
Conjugate AdditionSubstituted Diketopiperazines and IndolesQuinine (as Lewis base)First direct organocatalytic coupling to form the indole-diketopiperazine bridge, improving on methods that used toxic reagents. nih.gov

Scaffold for Combinatorial Library Synthesis in Chemical Biology Research

The piperazine-2,5-dione framework is an ideal scaffold for the construction of combinatorial libraries used in chemical biology and drug discovery. nih.gov Its rigid structure allows for the spatially defined presentation of various substituents, which is crucial for probing interactions with biological targets. The ability to easily generate a wide range of derivatives from a common core is a hallmark of a good combinatorial scaffold. nih.gov

Facile and efficient synthetic routes, such as the Ugi four-component reaction followed by a cascade cyclization, have been developed to produce diverse libraries of piperazine-2,5-dione conjugates. nih.gov This approach allows for the rapid assembly of highly functionalized molecules from simple, commercially available starting materials. nih.gov Furthermore, the piperazine-2,5-dione scaffold is amenable to solid-phase synthesis techniques, which are instrumental in combinatorial chemistry for the high-throughput production and screening of compound libraries. nih.gov This has been applied to generate libraries of substituted piperazine-2,5-diones for screening as potential enzyme inhibitors, demonstrating the scaffold's value in discovering new bioactive compounds. nih.gov

Q & A

Q. What are the established synthetic routes for 3-tert-butylpiperazine-2,5-dione, and what key parameters influence yield and purity?

The synthesis of this compound derivatives typically involves condensation reactions between tert-butylamine and diketones or carbonyl precursors under controlled conditions. For example, analogous compounds like 3,3,6,6-tetramethylpiperazine-2,5-dione are synthesized via amine-ketone condensation, requiring precise control of temperature (60–80°C) and pH (neutral to slightly acidic) to avoid side reactions . Reaction time (12–24 hours) and stoichiometric ratios (1:1 amine to diketone) are critical for optimal yields (>70%). Purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. How can researchers ensure the purity of this compound during synthesis?

High-performance liquid chromatography (HPLC) is a standard method for purity analysis, particularly for detecting residual solvents or byproducts. For example, in the synthesis of 1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine, HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) effectively separates impurities . Additionally, melting point determination (e.g., >300°C for tert-butyl derivatives) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirm structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

Scalability requires balancing solvent choice, catalyst use, and reaction kinetics. For tert-butyl derivatives, polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) improve solubility, while catalytic bases (e.g., triethylamine) accelerate condensation . Kinetic studies suggest that maintaining a nitrogen atmosphere prevents oxidation of sensitive intermediates. Pilot-scale trials should prioritize temperature control (±2°C) to minimize thermal decomposition, as seen in analogous piperazine-dione syntheses .

Q. What strategies resolve contradictions in NMR spectral data caused by stereochemical complexity in this compound derivatives?

Diastereotopic protons and stereocenters (e.g., at C3 and C6 positions) complicate NMR interpretation. For example, (3S,6S)-3,6-diisopropylpiperazine-2,5-dione exhibits split signals for methyl groups in ¹H NMR due to restricted rotation . Advanced techniques include:

  • 2D NMR (COSY, NOESY): To identify coupling patterns and spatial proximity of protons.
  • Chiral shift reagents: To differentiate enantiomers in racemic mixtures.
  • Variable-temperature NMR: To observe dynamic effects and confirm rigid conformations .

Q. How do structural modifications of this compound impact its bioactivity in receptor-binding studies?

Substituents at the piperazine ring’s nitrogen or carbon positions significantly alter bioactivity. For example, arylpiperazine derivatives with pyrrolidine-2,5-dione cores exhibit high affinity for 5-HT1A receptors and serotonin transporters (SERT). Introducing tert-butyl groups enhances lipophilicity, potentially improving blood-brain barrier penetration. Structure-activity relationship (SAR) studies recommend:

  • Electron-withdrawing groups (e.g., trifluoromethyl): Increase receptor binding specificity.
  • Steric bulk (e.g., tert-butyl): Modulate metabolic stability .

Q. What analytical methods are recommended for characterizing tert-butylpiperazine-2,5-dione derivatives in formulation studies?

Beyond NMR and HPLC, researchers should employ:

  • High-resolution mass spectrometry (HRMS): To confirm molecular weights (e.g., 198.26 g/mol for (3S,6S)-3,6-diisopropyl derivatives) with <5 ppm error .
  • X-ray crystallography: To resolve absolute stereochemistry and crystal packing effects, as demonstrated for (3R,6R)-bis(indolylmethyl) derivatives .
  • Thermogravimetric analysis (TGA): To assess thermal stability during drug formulation .

Methodological Considerations Table

Parameter Optimal Conditions Technique Reference
Synthesis Temperature60–80°CCondensation reactor
Purification MethodHPLC (C18, acetonitrile/water gradient)Chromatography
Stereochemical Analysis2D NMR (COSY/NOESY)Spectroscopy
Bioactivity ScreeningRadioligand binding assays (5-HT1A/SERT)Pharmacological assays
Thermal StabilityTGA (10°C/min under N2)Material science analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.